![molecular formula C26H34O3 B2524382 4-(2-甲基丁基)苯基(E)-3-[4-(己氧基)苯基]-2-丙烯酸酯 CAS No. 477860-02-9](/img/structure/B2524382.png)

4-(2-甲基丁基)苯基(E)-3-[4-(己氧基)苯基]-2-丙烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

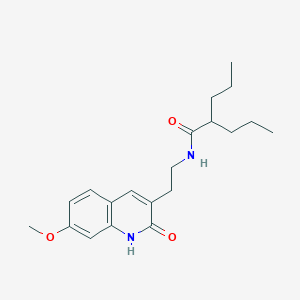

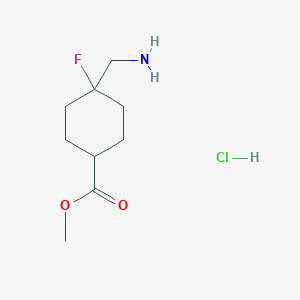

“4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate” is a chemical compound with the CAS Number: 477860-02-9 and a linear formula of C26H34O3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by its InChI code: 1S/C26H34O3/c1-4-6-7-8-19-28-24-14-9-22(10-15-24)13-18-26(27)29-25-16-11-23(12-17-25)20-21(3)5-2/h9-18,21H,4-8,19-20H2,1-3H3/b18-13+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 394.55 . It is a solid substance . More detailed physical and chemical properties, such as melting point, boiling point, or solubility, were not available in the search results.科学研究应用

Plant Chemical Defense Mechanisms

Background: Diterpenoids play a crucial role in plant defense against herbivores. However, disrupting specific steps in their biosynthetic pathways often leads to autotoxicity, where the plant harms itself due to the accumulation of toxic metabolites.

Research Findings:- Silencing Cytochrome P450s : Researchers found that silencing two cytochrome P450 enzymes involved in diterpene biosynthesis (in wild tobacco, Nicotiana attenuata) resulted in severe autotoxicity symptoms. These symptoms were caused by noncontrolled hydroxylated diterpene derivatives that inhibited sphingolipid biosynthesis .

- Defensive Function : The same diterpenes that caused autotoxicity also served as potent defenses against herbivores. They achieved this by inhibiting herbivore sphingolipid biosynthesis after ingestion .

- Metabolic Regulation : By carefully regulating metabolic modifications, tobacco plants avoided self-toxicity while gaining effective herbivore defense mechanisms .

Hydroxylation Studies

Background: Hydroxylation is a critical chemical modification process in natural product biosynthesis.

Research Findings:- FTIR and 1H-NMR Studies : Researchers observed differences between hydrogenated achiral compounds and their deuterated counterparts. These differences were attributed to the affinity of the latter compounds toward hydroxylation induced by potassium bromide .

Aroma Compounds in Apples

Background: Understanding aroma compounds in fruits contributes to flavor enhancement and quality control.

Research Findings:- Apple Cultivars : In Red Delicious apples (but not in Granny Smith apples), novel 2-methyl-(2E)-butenyl esters were identified as biosynthetic products contributing to the aroma. These compounds play a role in fruit quality and sensory perception .

安全和危害

According to the safety information available, this compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures in case of ingestion or skin contact .

属性

IUPAC Name |

[4-(2-methylbutyl)phenyl] (E)-3-(4-hexoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O3/c1-4-6-7-8-19-28-24-14-9-22(10-15-24)13-18-26(27)29-25-16-11-23(12-17-25)20-21(3)5-2/h9-18,21H,4-8,19-20H2,1-3H3/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXRAWJQFHZHSI-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)CC(C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)CC(C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2524303.png)

![ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2524310.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2524311.png)

![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)